N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

Catalog No.
S6067172
CAS No.
M.F
C18H15ClN2OS
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]be...

Product Name

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C18H15ClN2OS/c1-12-7-8-13(10-16(12)19)9-15-11-20-18(23-15)21-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9H2,1H3,(H,20,21,22)

InChI Key

FBNMRISFTNUMNR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl

The exact mass of the compound N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is 342.0593620 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a chemical compound characterized by its unique thiazole and benzamide structures. With a molecular formula of C16H15ClN2S and a molecular weight of 300.82 g/mol, this compound exhibits significant structural complexity. The presence of a chlorinated benzyl group and a thiazole ring contributes to its potential biological activities, making it an interesting subject for medicinal chemistry research.

The chemical reactivity of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorinated benzyl moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation Reactions: The amide bond in benzamide can participate in acylation reactions, which may modify its biological activity.
  • Cyclization: The thiazole ring may engage in cyclization reactions under specific conditions, potentially leading to new derivatives with altered properties.

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has shown promise in various biological assays. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many thiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties: Some studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through the reaction of 2-amino thiophenol with α-haloketones under acidic or basic conditions.
  • Introduction of the Benzyl Group: The chlorinated benzyl group is introduced via nucleophilic substitution using 3-chloro-4-methylbenzyl chloride.
  • Amidation Reaction: Finally, the thiazole derivative undergoes amidation with benzoyl chloride or an equivalent acylating agent to form the final product.

These steps can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time.

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has potential applications in:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development in infectious diseases and oncology.
  • Agricultural Chemistry: Similar compounds are often explored as agrochemicals for pest control or as growth regulators due to their biological activity.
  • Chemical Research: Used as a reference compound in studies investigating structure-activity relationships among thiazole derivatives.

Interaction studies involving N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide focus on its binding affinity to various biological targets:

  • Protein-Ligand Binding: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Molecular Docking Studies: Computational approaches can predict how well this compound fits into the active sites of target enzymes or receptors.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamideC17H12Cl2N2OSContains two chlorines; potential for enhanced biological activity due to additional halogen
2-Chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamideC16H16ClN2OSFeatures a propanamide group; may exhibit different solubility and bioavailability
N-(4-Methylthiazol-2-yl)benzamideC11H10N2OSLacks chlorinated substituents; simpler structure with potentially different activity profile

These compounds highlight the diversity within thiazole derivatives while underscoring the unique attributes of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in terms of its specific functional groups and potential applications.

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

342.0593620 g/mol

Monoisotopic Mass

342.0593620 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

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